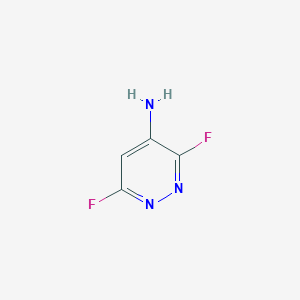
4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, attached to a naphthalene moiety substituted with a phenanthrene group. The presence of tetramethyl groups adds to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Naphthalene Derivative: The naphthalene derivative is synthesized by reacting naphthalene with appropriate reagents to introduce the phenanthrene group.
Introduction of the Dioxaborolane Ring: The dioxaborolane ring is introduced through a reaction involving boronic acid or boronate esters under specific conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF).
Tetramethyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the boron atom, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of boronic acids or boronates.
Reduction: Formation of borohydrides.
Substitution: Formation of substituted dioxaborolanes.
科学的研究の応用
4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for imaging and detection of biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and polymers.
作用機序
The mechanism of action of 4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The phenanthrene and naphthalene moieties contribute to the compound’s electronic properties, enhancing its reactivity and stability.
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane: Lacks the phenanthrene group, resulting in different reactivity and applications.
4,4,5,5-Tetramethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborolane: Lacks the naphthalene group, affecting its stability and electronic properties.
Uniqueness
4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane is unique due to the combination of the phenanthrene and naphthalene groups, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in advanced material synthesis and biological imaging.
特性
分子式 |
C30H27BO2 |
|---|---|
分子量 |
430.3 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(6-phenanthren-9-ylnaphthalen-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C30H27BO2/c1-29(2)30(3,4)33-31(32-29)24-16-15-20-17-23(14-13-21(20)18-24)28-19-22-9-5-6-10-25(22)26-11-7-8-12-27(26)28/h5-19H,1-4H3 |
InChIキー |
YGTCQKJWVWZQQD-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C4=CC5=CC=CC=C5C6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


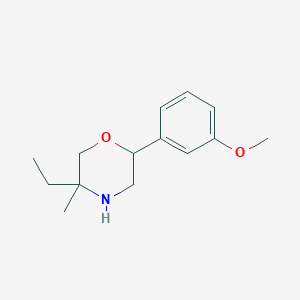
![5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B15244173.png)
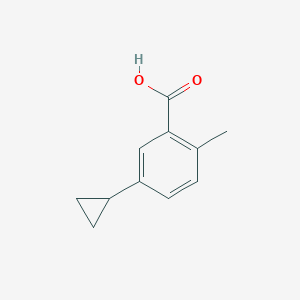
![4-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244189.png)
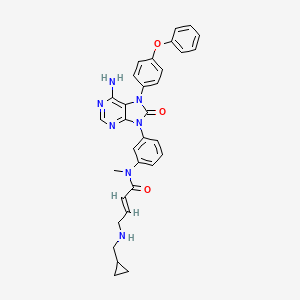
![Racemic-(1S,3S,4S,5R)-2-Benzyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B15244200.png)
![Octahydro-2H-pyrido[1,2-a]pyrimidine-6-carbonitrile](/img/structure/B15244206.png)
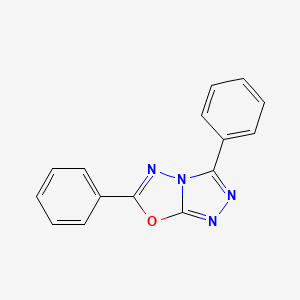
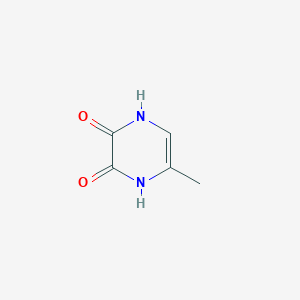
![[1]Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo-](/img/structure/B15244225.png)
![copper;methyl 3-[12-acetyl-7,18-bis(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate](/img/structure/B15244230.png)

